molecular formula C9H12N4O2 B1423602 tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate CAS No. 1232792-00-5

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Cat. No.: B1423602
CAS No.: 1232792-00-5
M. Wt: 208.22 g/mol
InChI Key: BAULGKJYCUDWDR-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a tert-butyl group, an amino group, a cyano group, and a carboxylate group attached to a pyrazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyrazoles.

    Reduction Products: Amino derivatives.

    Oxidation Products: Pyrazole N-oxides.

Comparison with Similar Compounds

  • tert-Butyl 5-amino-1H-pyrazole-4-carboxylate
  • tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate
  • tert-Butyl 5-amino-3-methyl-1H-pyrazole-1-carboxylate

Comparison: tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is unique due to the presence of both amino and cyano groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a broader range of synthetic and application possibilities .

Properties

IUPAC Name

tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAULGKJYCUDWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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